molecular formula C14H13N3O3 B2787949 (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine CAS No. 866154-49-6

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine

Cat. No.: B2787949
CAS No.: 866154-49-6
M. Wt: 271.276
InChI Key: NAGVWQOOMXRCMN-LFIBNONCSA-N
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Description

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine is an organic compound characterized by the presence of a nitrophenyl group, a methoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine typically involves the reaction of 4-nitrobenzyl alcohol with 2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of a methoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures, with solvents such as ethanol or methanol .

Major Products

The major products formed from these reactions include amino derivatives (from reduction) and various substituted derivatives (from substitution reactions) .

Scientific Research Applications

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The pyridinyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)methylene]amine
  • (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]ethanamine
  • (E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]propanamine

Uniqueness

(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-[(4-nitrophenyl)methoxy]-1-pyridin-2-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-11(14-4-2-3-9-15-14)16-20-10-12-5-7-13(8-6-12)17(18)19/h2-9H,10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGVWQOOMXRCMN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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